molecular formula C10H16ClNO B1420159 2-(4-Methoxyphenyl)propan-2-amine hydrochloride CAS No. 1185579-44-5

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Cat. No. B1420159
CAS RN: 1185579-44-5
M. Wt: 201.69 g/mol
InChI Key: IURPCNYYYMLRSW-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1185579-44-5 . It has a molecular weight of 201.7 and its IUPAC name is 2-(4-methoxyphenyl)-2-propanamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the available sources do not provide more detailed physical and chemical properties.

Scientific Research Applications

Pharmacology

In pharmacology, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is utilized as a reference standard or secondary standard in the development of pharmaceuticals . It’s particularly valuable in the synthesis of compounds that may act on the central nervous system, influencing serotonin levels which can have implications in the treatment of various psychiatric disorders .

Biochemistry

Biochemists employ this compound in the study of enzyme-catalyzed reactions, particularly those involving monoamine oxidases which are crucial in neurotransmitter regulation . It serves as a substrate or inhibitor in assays to understand enzyme function and to screen for potential therapeutic agents.

Medical Research

In medical research, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride is used in the synthesis of potential therapeutic agents. Its role in the development of new medications, especially those targeting neurological conditions, is of significant interest .

Chemical Synthesis

This compound is a valuable intermediate in organic synthesis. It’s used in the preparation of various benzeneethanamine derivatives, which are important in the synthesis of complex organic molecules . These derivatives can serve as building blocks for a wide range of synthetic targets.

Material Science

In material science, 2-(4-Methoxyphenyl)propan-2-amine hydrochloride can be used to modify the surface properties of materials. Its incorporation into polymers can alter physical properties such as thermal stability and solubility, which is beneficial in creating specialized materials for industrial applications .

Industrial Applications

The compound finds applications in industrial settings as a precursor to more complex chemical entities. Its use in the synthesis of dyes, catalysts, and other specialty chemicals is notable due to its reactive methoxyphenyl group, which can undergo various chemical transformations .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313, which provide guidance on how to handle the compound safely .

Mechanism of Action

Target of Action

The primary targets of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride are the serotonin transporter , dopamine transporter , and synaptic vesicular amine transporter . It also interacts with alpha-1A and alpha-2A adrenergic receptors . These targets play crucial roles in neurotransmission, affecting mood, cognition, and motor function.

Mode of Action

2-(4-Methoxyphenyl)propan-2-amine hydrochloride acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Biochemical Pathways

The compound’s action primarily affects the serotonergic pathways in the brain . By increasing the release of serotonin, it can influence various downstream effects, including mood regulation and cognitive function.

properties

IUPAC Name

2-(4-methoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURPCNYYYMLRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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